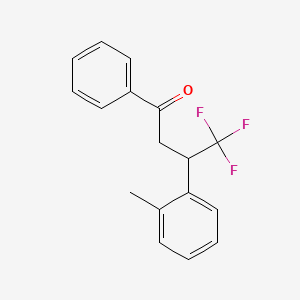
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one typically involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor, such as trifluoroacetic acid, acetic acid, propionic acid, or butanoic acid, to obtain 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves a Friedel-Crafts acylation reaction with toluene in the presence of aluminum chloride to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound aim to reduce preparation costs and enable large-scale synthesis. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation methods has also been explored to enhance reaction efficiency .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various functionalized derivatives.
科学研究应用
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents with improved efficacy and reduced side effects.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or industrial applications .
相似化合物的比较
Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Another trifluoromethyl-containing compound with applications in agrochemicals and pharmaceuticals.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs.
Uniqueness
4,4,4-Trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl and phenyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.
属性
CAS 编号 |
921932-62-9 |
|---|---|
分子式 |
C17H15F3O |
分子量 |
292.29 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-3-(2-methylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C17H15F3O/c1-12-7-5-6-10-14(12)15(17(18,19)20)11-16(21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI 键 |
LGWGCSVAJCFHRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


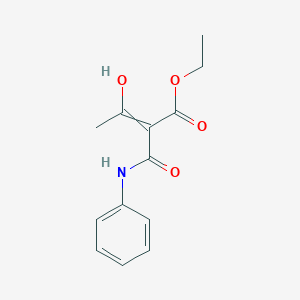
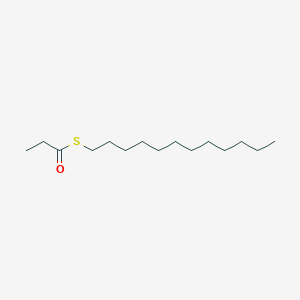
![(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one](/img/structure/B12614887.png)
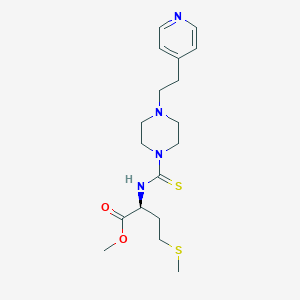
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
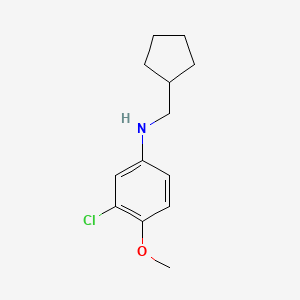

![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
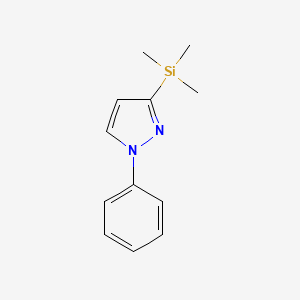

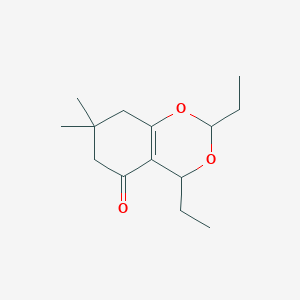
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
